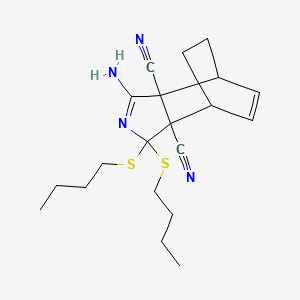![molecular formula C10H7N5 B12626670 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine CAS No. 918941-00-1](/img/structure/B12626670.png)
5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining a pyridine ring and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine typically involves the cyclization of pyridine N-oxides with sulfonyl or phosphoryl azides in the presence of a base, such as pyridine, under heating conditions . Another method involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . These reactions are generally carried out under solvent-free conditions to enhance yield and reduce environmental impact.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and solvent-free synthesis are often applied to scale up the production. The use of catalysts and optimized reaction conditions can further improve the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles such as chlorine, bromine, or mercuric acetate to form substituted derivatives.
Cycloaddition Reactions: It can participate in azide-alkyne cycloaddition reactions to form triazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Electrophiles: Chlorine, bromine, mercuric acetate.
Catalysts: Copper(I) chloride, tetrabutylammonium fluoride hydrate.
Solvents: Reactions are often carried out under solvent-free conditions or in the presence of pyridine.
Major Products
The major products formed from these reactions include substituted tetrazolo[1,5-a]pyridine derivatives and triazole-linked compounds.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form ionic bonds, hydrogen bonds, and π–π stacking interactions, which contribute to its biological activity . These interactions enable the compound to act as a ligand for multiple biological targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure and is known for its heat-resistant properties and applications in energetic materials.
Pyrazolo[5,1-c]triazine: Another related compound with a fused ring system, used in pharmaceutical research for its antitrypanosomal activity.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material sciences.
Uniqueness
5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine stands out due to its specific combination of a pyridine ring and a tetrazole ring, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
918941-00-1 |
|---|---|
Molekularformel |
C10H7N5 |
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
5-pyridin-2-yltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-7-11-8(4-1)9-5-3-6-10-12-13-14-15(9)10/h1-7H |
InChI-Schlüssel |
BVWKEOQNXZTDKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC3=NN=NN32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)

![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)



![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
